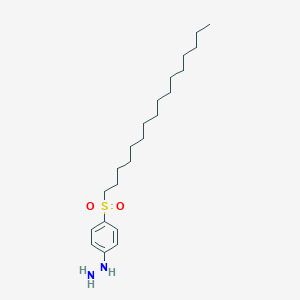

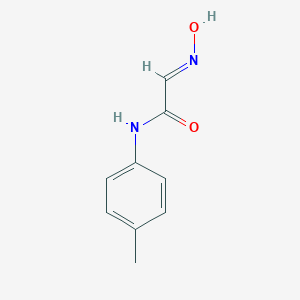

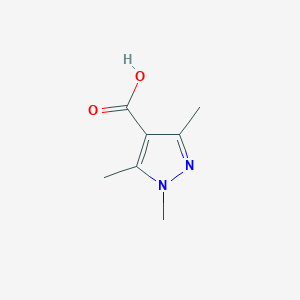

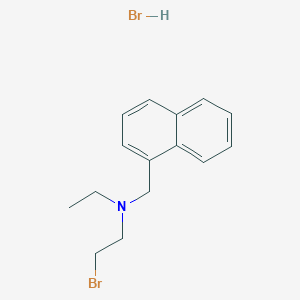

![molecular formula C4H3N5O B073395 [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one CAS No. 1489-03-8](/img/structure/B73395.png)

[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one

Übersicht

Beschreibung

“[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one” belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . It has been found to exhibit varying degrees of inhibitory activity towards thymidine phosphorylase .

Synthesis Analysis

The alkylation of the fused [1,2,4]triazolo[1,5-a][1,3,5]triazine system has been studied, including the reaction between 5-dimethylamino [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-one and bromoethane . The reaction of 5-amino-substituted [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones with allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide occurred selectively with the formation of products due to alkylation at the N-3 nitrogen atom of the heterocyclic system .Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one” is characterized by a positive charge on the nitrogen atom of the 1,2,4-triazole ring, to which an alkyl substituent is attached, and a negative charge localized on the dinitromethyl group .Chemical Reactions Analysis

The alkylation of [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones has been studied . The reaction of 5-amino-substituted [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones with allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide occurred selectively with the formation of products due to alkylation at the N-3 nitrogen atom of the heterocyclic system .Physical And Chemical Properties Analysis

The empirical formula of “[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one” is C8H11N3O, and its molecular weight is 165.19 .Wissenschaftliche Forschungsanwendungen

Energetic Materials

“[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials” have been synthesized effectively . These materials exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . They are comparable to the current secondary-explosive benchmark, CL-20 . This suggests strong possibilities for applications as secondary explosives .

Heat-Resistant Explosives

The compound has been used to create heat-resistant explosives . One such compound has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance . This outperforms all current heat-resistant explosives .

Primary Explosives

Certain compounds in this category are very sensitive but exhibit excellent calculated detonation performance . These features suggest strong possibilities for applications as primary explosives .

Adenosine A2a Receptor Antagonists

Piperazine derivatives of “[1,2,4]triazolo[1,5-a][1,3,5]triazine” have been demonstrated to be potent and selective adenosine A2a receptor antagonists . They have shown oral activity in rodent models of Parkinson’s disease .

Antioxidants

The target compounds were screened for their activity as antioxidants using DPPH (2,2′-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing/antioxidant power) methods . The results revealed that some triazolotriazine-5-(6H)thiones exhibited antioxidant activity ranging from moderate to high .

Parkinson’s Disease Treatment

The compound has been used in the treatment of Parkinson’s disease . Selected analogues from this series of “[1,2,4]triazolo[1,5-a][1,3,5]triazine” have been shown to be orally active in the mouse catalepsy model .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with proteins such asGlycogen synthase kinase-3 beta (GSK3) . GSK3 is a serine/threonine protein kinase involved in various cellular processes, including metabolism, cell cycle, and gene expression.

Mode of Action

It’s known that similar compounds can form a complex with their target proteins, potentially altering their function .

Biochemical Pathways

Given its potential interaction with gsk3, it may influence pathways regulated by this kinase, such as the wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Result of Action

Similar compounds have been found to exhibit antioxidant activity , suggesting that [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one might also have antioxidant properties.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O/c10-4-7-1-5-3-6-2-8-9(3)4/h1-2H,(H,5,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUNYVTVKYSWBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NN2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933500 | |

| Record name | [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one | |

CAS RN |

1489-03-8 | |

| Record name | 1489-03-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC73584 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the main finding presented in the research papers regarding the synthesis of 5-substituted 2-amino[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-ones?

A1: The research describes a new, efficient method for synthesizing 5-substituted 2-amino[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-ones. The key reaction involves reacting previously unreported N-triazolide imidates with 1,2,4-triazole-3,5-diamine. [, ] This reaction proceeds regioselectively, meaning it favors the formation of one specific isomer of the product. [, ]

Q2: How was the structure of the synthesized 5-substituted 2-amino[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-ones confirmed?

A2: The structure of the synthesized compounds was definitively confirmed using X-ray crystallography. [] This technique provides a three-dimensional representation of the molecule, allowing for the unambiguous determination of its atomic arrangement and connectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.